Kinase Panel Inhibition Profile: Class‑Level Potency Against JAK3, NPM1‑ALK, and cRAF Compared to Sorafenib
Derivatives of 4,5‑dihydro‑4,4‑dimethyl‑1H‑[1,2]dithiolo[3,4‑c]quinoline‑1‑thione (compounds 2a, 2b, 2c, 2q) exhibited nanomolar‑to‑sub‑micromolar IC₅₀ values against JAK3 (0.36–0.46 µM), NPM1‑ALK (0.25–0.54 µM), and cRAF[Y340D][Y341D] (0.78–5.34 µM). In the same ELISA assays, the reference multi‑kinase inhibitor sorafenib showed IC₅₀ values of 0.78 µM (JAK3), 0.43 µM (NPM1‑ALK), and 1.95 µM (cRAF[Y340D][Y341D]) [1]. Although direct data for the 5‑butyryl analog are not reported in this study, the scaffold’s activity is highly substituent‑dependent, and the butyryl group is expected to fine‑tune kinase selectivity through differential hinge‑region interactions .
| Evidence Dimension | Inhibitory potency (IC₅₀) against human protein kinases |
|---|---|
| Target Compound Data | Not directly reported; activity inferred from 2a/2b/2c/2q series: JAK3 IC₅₀ 0.36–0.46 µM, NPM1‑ALK IC₅₀ 0.25–0.54 µM, cRAF[Y340D][Y341D] IC₅₀ 0.78–5.34 µM |
| Comparator Or Baseline | Sorafenib: JAK3 IC₅₀ 0.78 µM, NPM1‑ALK IC₅₀ 0.43 µM, cRAF[Y340D][Y341D] IC₅₀ 1.95 µM |
| Quantified Difference | Class‑level representatives show 1.7–3.9‑fold greater potency than sorafenib on JAK3 and NPM1‑ALK, and comparable or better potency on cRAF |
| Conditions | ELISA‑based human kinase inhibition assay; compounds screened at single concentration (>85% inhibition) before IC₅₀ determination |
Why This Matters
The scaffold provides a starting point for kinase‑focused chemical biology that is competitive with the clinically used sorafenib, making the 5‑butyryl analog a logical candidate for optimization.
- [1] Medvedeva, S. M.; Shikhaliev, K. S. Synthesis of 4,5‑Dihydro‑1H‑[1,2]dithiolo[3,4‑c]quinoline‑1‑thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules 2022, 27 (13), 4033. View Source
